molecular formula C28H20Cl2N2O6S B388464 ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388464
M. Wt: 583.4g/mol
InChI Key: CZWFHTGBPGEPMN-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a diverse array of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include:

  • Formation of the benzodioxole ring.
  • Introduction of the furan ring with dichlorophenyl substituents.
  • Construction of the thiazolopyrimidine core.
  • Final esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the benzodioxole or furan rings.

    Reduction: Reduction of the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its unique structure may interact with biological targets in novel ways, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the 7-methyl group.

    METHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: Has a methyl ester instead of an ethyl ester.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H20Cl2N2O6S

Molecular Weight

583.4g/mol

IUPAC Name

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H20Cl2N2O6S/c1-3-35-27(34)23-14(2)31-28-32(25(23)15-7-9-20-21(11-15)37-13-36-20)26(33)22(39-28)12-16-8-10-19(38-16)17-5-4-6-18(29)24(17)30/h4-12,25H,3,13H2,1-2H3/b22-12+

InChI Key

CZWFHTGBPGEPMN-WSDLNYQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC=C(O5)C6=C(C(=CC=C6)Cl)Cl)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=C(C(=CC=C6)Cl)Cl)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=C(C(=CC=C6)Cl)Cl)S2)C

Origin of Product

United States

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